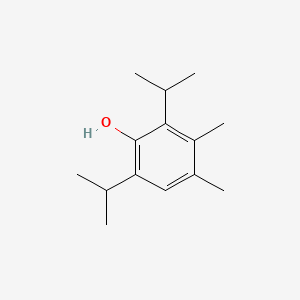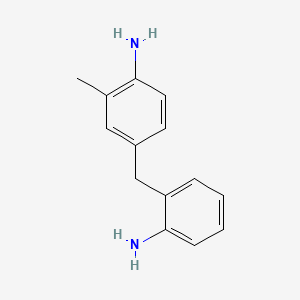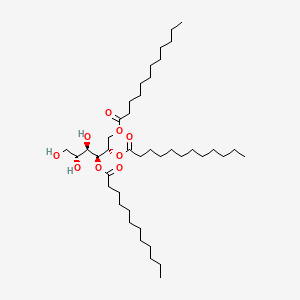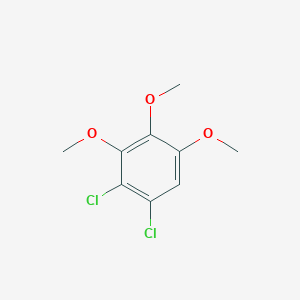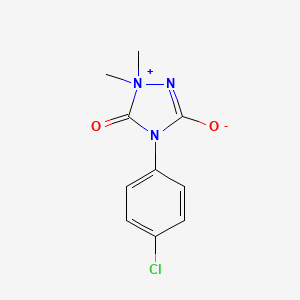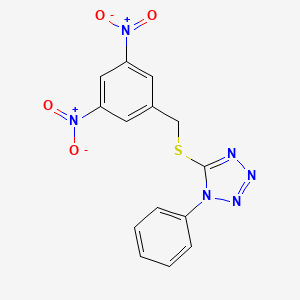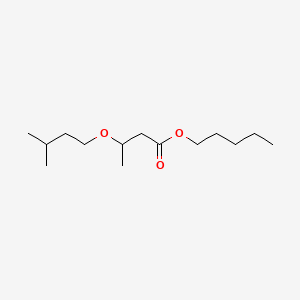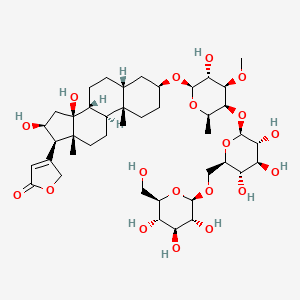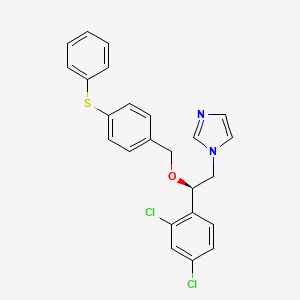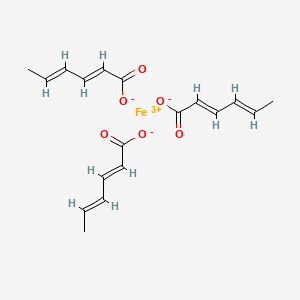
Dotriacontyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontyl acrylate is an organic compound with the molecular formula C35H68O2. It is an ester formed from acrylic acid and dotriacontanol. This compound is part of the acrylate family, which is widely used in various industrial applications due to its ability to form polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriacontyl acrylate can be synthesized through the esterification of acrylic acid with dotriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with dotriacontanol in the presence of a catalyst, with the reaction mixture being continuously fed through a reactor. This method allows for efficient production with high yields and minimal side products .
Analyse Des Réactions Chimiques
Types of Reactions: Dotriacontyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and dotriacontanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and dotriacontanol
Addition Reactions: Thiol- or amine-substituted acrylates
Applications De Recherche Scientifique
Dotriacontyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants
Mécanisme D'action
The primary mechanism of action of dotriacontyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free-radical polymerization, initiated by thermal or UV initiators, leading to the formation of a polymer network. This polymer network can interact with various substrates, providing adhesive and coating properties .
Comparaison Avec Des Composés Similaires
Dotriacontyl acrylate can be compared with other long-chain acrylates such as:
- Octadecyl acrylate
- Hexadecyl acrylate
- Tetradecyl acrylate
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique properties such as increased hydrophobicity and flexibility in the resulting polymers. This makes it particularly useful in applications requiring water-resistant coatings and flexible materials .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo various chemical reactions make it a valuable material in scientific research and industrial applications.
Propriétés
Numéro CAS |
94138-84-8 |
|---|---|
Formule moléculaire |
C35H68O2 |
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
dotriacontyl prop-2-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-35(36)4-2/h4H,2-3,5-34H2,1H3 |
Clé InChI |
KDGKWTUPVIYBIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



